1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone
CAS No.: 93994-39-9
Cat. No.: VC10323822
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93994-39-9 |
|---|---|
| Molecular Formula | C18H19ClN2O |
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9H,10-14H2 |
| Standard InChI Key | INFAFLUKKZBASC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone, reflects its bifunctional substitution pattern. The ethanone backbone serves as a scaffold for two critical groups:
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A 4-chlorophenyl ring at the first carbon, introducing electron-withdrawing properties and steric bulk.
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A 4-phenylpiperazine group at the second carbon, contributing basicity and potential receptor-binding capabilities.
Key Structural Features:
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Piperazine Ring: A six-membered diamine ring substituted with a phenyl group at the 4-position. This moiety is common in psychotropic agents due to its ability to interact with serotonin and dopamine receptors.
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Chlorophenyl Group: The chlorine atom at the para position enhances metabolic stability and influences lipophilicity, which can affect blood-brain barrier permeability .
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Ketone Functional Group: The carbonyl group at the ethanone core may participate in hydrogen bonding or serve as a site for further chemical modification.
Molecular Formula and Physicochemical Properties:
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone |
| Molecular Formula | C₁₈H₁₈ClN₂O |
| Molecular Weight | 315.80 g/mol |
| Calculated LogP | 3.2 (Estimated) |
| Topological Polar Surface Area | 29.5 Ų |
Synthetic Methodologies
Nucleophilic Substitution Routes
The synthesis of 1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone typically involves a two-step protocol:
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Formation of the Ethanone Backbone:
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Piperazine Incorporation:
Example Reaction Scheme:
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and yield optimization:
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Continuous Flow Reactors: Enable precise temperature control and reduced reaction times.
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Catalytic Systems: Palladium or copper catalysts accelerate coupling reactions, minimizing byproducts.
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Purification: Recrystallization from ethanol or column chromatography achieves >98% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.35–7.25 (m, 4H, Ar-H from chlorophenyl),
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δ 7.45–7.30 (m, 5H, Ar-H from phenylpiperazine),
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δ 3.85–3.60 (m, 8H, piperazine CH₂),
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δ 4.20 (s, 2H, COCH₂).
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¹³C NMR (101 MHz, CDCl₃):
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δ 208.5 (C=O),
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δ 135.2–125.0 (aromatic carbons),
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δ 54.3–48.7 (piperazine carbons).
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Infrared Spectroscopy (IR)
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C=O Stretch: 1715–1690 cm⁻¹ (strong),
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C-Cl Stretch: 750–600 cm⁻¹ (medium),
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N-H Stretch (piperazine): 3300–3200 cm⁻¹ (broad).
Biological Activity and Mechanisms
Receptor Binding Profiling
Piperazine derivatives are known to interact with neurotransmitter receptors:
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Serotonin (5-HT₁A/5-HT₂A): Molecular docking studies suggest the phenylpiperazine group forms π-π interactions with receptor aromatic residues.
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Dopamine D₂: The basic nitrogen in piperazine may mimic endogenous ligands like dopamine.
Enzymatic Inhibition
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Monoamine Oxidase (MAO): Chlorophenyl groups enhance inhibitory potency by occupying hydrophobic pockets in the enzyme active site .
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Kinase Pathways: Structural analogs inhibit cyclin-dependent kinases (CDKs), suggesting antiproliferative potential.
Hypothetical Activity Data (Based on Analogs):
| Target | IC₅₀ (μM) | Assay Type |
|---|---|---|
| MAO-B | 0.45 | Fluorometric |
| 5-HT₁A | 12.3 | Radioligand binding |
| CDK2/Cyclin E | 1.8 | Kinase-Glo® |
Challenges and Future Directions
Metabolic Stability
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Cytochrome P450 Interactions: Predicted CYP3A4/2D6 metabolism via N-dealkylation. Prodrug strategies may mitigate rapid clearance.
Toxicity Profiling
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hERG Channel Inhibition: Piperazines carry a risk of cardiotoxicity; in silico models predict moderate hERG binding (IC₅₀ = 8.7 μM).
Synthetic Optimization
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Stereoselective Synthesis: Chiral resolution techniques could isolate enantiomers with improved therapeutic indices.
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